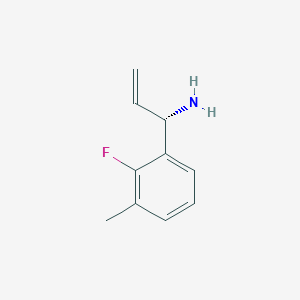
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. It features a fluorinated aromatic ring and a prop-2-enylamine group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. Specific reagents and catalysts are used to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine may be used as a building block for the synthesis of more complex molecules. Its unique structure can be leveraged in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets. Its fluorinated aromatic ring may impart specific binding properties to enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structure may be optimized to develop new drugs with specific pharmacological activities.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for specific applications.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amines, such as:
- (1S)-1-(2-Fluorophenyl)prop-2-enylamine
- (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine
- (1S)-1-(2-Fluoro-3-chlorophenyl)prop-2-enylamine
Uniqueness
The uniqueness of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine lies in its specific substitution pattern on the aromatic ring and the stereochemistry of the prop-2-enylamine group. These features may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |
InChI Key |
JXNHCUDVKPLFBT-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C=C)N)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C=C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


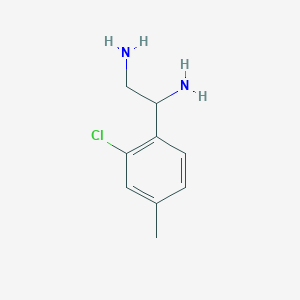
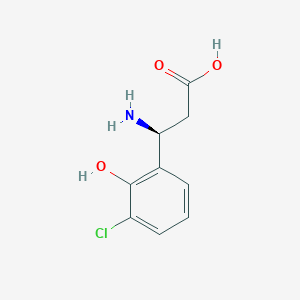
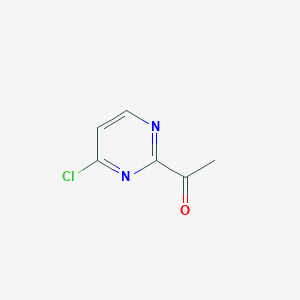
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
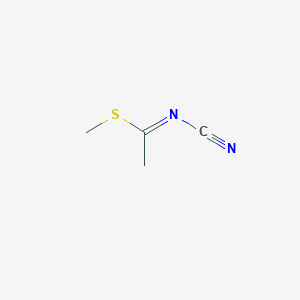
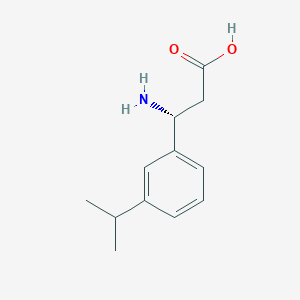

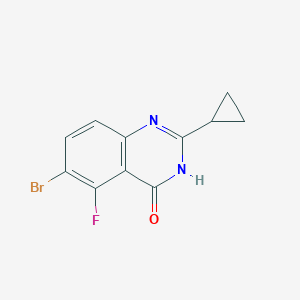
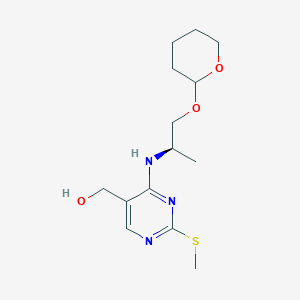
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)


![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
